molecular formula C8H8N2O3S B14204120 3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 824983-86-0

3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14204120
CAS No.: 824983-86-0
M. Wt: 212.23 g/mol
InChI Key: XCPVQVUXTBVVBF-UHFFFAOYSA-N
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Description

3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with β-dicarbonyl compounds in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 3-keto-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of various substituted thienopyrimidine derivatives.

Scientific Research Applications

3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Known for its biological activities, including kinase inhibition.

    Pyrazolo[3,4-d]pyrimidine: Investigated for its anticancer properties.

    Thieno[2,3-d]pyrimidine: Studied for its potential as an anti-inflammatory agent.

Uniqueness

3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the presence of a hydroxyl group and two methyl groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

824983-86-0

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

3-hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C8H8N2O3S/c1-4-3-14-7-5(4)6(11)10(13)8(12)9(7)2/h3,13H,1-2H3

InChI Key

XCPVQVUXTBVVBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=O)N(C(=O)N2C)O

Origin of Product

United States

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